molecular formula C9H7NO2S B11903666 3-Methylthieno[3,2-b]pyridine-7-carboxylic acid

3-Methylthieno[3,2-b]pyridine-7-carboxylic acid

Cat. No.: B11903666
M. Wt: 193.22 g/mol
InChI Key: WSJBPWLWOGEGEW-UHFFFAOYSA-N
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Description

3-Methylthieno[3,2-b]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, making them valuable in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylthieno[3,2-b]pyridine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of substituted pyridine derivatives with thiophene intermediates under specific conditions . For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of thienopyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Methylthieno[3,2-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

3-Methylthieno[3,2-b]pyridine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methylthieno[3,2-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylthieno[3,2-b]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thienopyridine core with a carboxylic acid group makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

3-methylthieno[3,2-b]pyridine-7-carboxylic acid

InChI

InChI=1S/C9H7NO2S/c1-5-4-13-8-6(9(11)12)2-3-10-7(5)8/h2-4H,1H3,(H,11,12)

InChI Key

WSJBPWLWOGEGEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C(C=CN=C12)C(=O)O

Origin of Product

United States

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